Aldose Reductase Inhibition: SAR-Based Differentiation from 5-Pentylresorcinol and 2-Methylresorcinol
Although 2-methyl-5-pentylbenzene-1,3-diol itself was not directly tested in the Eurekaselect (2022) panel, the published IC₅₀ values for structurally adjacent analogs permit a class-level inference of its AR inhibitory potency. 5-Pentylresorcinol (olivetol) exhibited the strongest inhibition of recombinant human AR with an IC₅₀ of 9.90 μM, whereas 2-methylresorcinol returned an IC₅₀ of 28.87 μM and 2,5-dimethylresorcinol gave 57.75 μM [1]. The progression demonstrates a monotonic loss of potency upon C-2 methylation, suggesting that the target compound's AR IC₅₀ would lie between 9.90 and 57.75 μM and is quantitatively distinct from olivetol.
| Evidence Dimension | Recombinant human aldose reductase (AR) enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; projected intermediate between 9.90 and 57.75 μM based on SAR interpolation. |
| Comparator Or Baseline | 5-Pentylresorcinol (olivetol) IC₅₀ = 9.90 μM; 2-Methylresorcinol IC₅₀ = 28.87 μM; 2,5-Dimethylresorcinol IC₅₀ = 57.75 μM. |
| Quantified Difference | Estimated ≥2.9× loss in AR inhibitory potency relative to olivetol due to 2-methyl substitution. |
| Conditions | In vitro spectrophotometric assay using recombinant human AR enzyme; substrate: DL-glyceraldehyde; NADPH oxidation monitored at 340 nm [1]. |
Why This Matters
Investigators targeting aldose reductase for diabetic complication studies must not assume that 2-methyl-5-pentylresorcinol will replicate olivetol's potency; procurement for AR-focused programs should be guided by this SAR evidence.
- [1] Eurekaselect. (2022). Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation. IC50 data: 5-pentylresorcinol 9.90 μM, 2-methylresorcinol 28.87 μM, 2,5-dimethylresorcinol 57.75 μM, resorcinol 49.50 μM, 5-methylresorcinol 43.31 μM. https://mail.eurekaselect.com/article/122561 View Source
